JWH-213

Descripción general

Descripción

Métodos De Preparación

La síntesis de JWH 213 involucra varios pasos, comenzando con la preparación del núcleo de indol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de indol: Esto se logra mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas para formar el anillo de indol.

Naftoilación: El núcleo de indol se somete luego a una reacción de acilación de Friedel-Crafts con cloruro de 1-naftoílo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio para introducir el grupo naftoílo.

Análisis De Reacciones Químicas

Metabolic Pathways

Limited studies exist on JWH-213’s metabolism, but analogous naphthoylindoles (e.g., JWH-018) undergo hepatic cytochrome P450 (CYP)-mediated reactions:

-

Primary pathways : Hydroxylation at the naphthyl or pentyl side chains.

-

Secondary pathways : N-dealkylation and carboxylation.

Table 2: Predicted Metabolites of this compound

| Metabolic Reaction | Enzyme Involved | Proposed Metabolite Structure |

|---|---|---|

| Pentyl chain ω-hydroxylation | CYP2C9/2C19 | 5-Hydroxypentyl derivative |

| Naphthyl ring hydroxylation | CYP3A4 | 5-Hydroxy-4-ethylnaphthoyl |

No in vivo metabolic data for this compound is available, but in vitro models suggest similarities to JWH-018’s oxidative degradation .

Stability and Degradation

Thermal analyses of structurally related synthetic cannabinoids reveal:

-

Thermolysis : Decomposition at >200°C via retro-Friedel-Crafts mechanisms, releasing naphthoic acid derivatives.

-

Photooxidation : UV exposure induces naphthoyl group cleavage, forming indole-3-carboxylic acid .

Table 3: Stability Data for this compound Analogs

| Condition | Half-Life (JWH-018) | Extrapolated Half-Life (this compound) |

|---|---|---|

| pH 7.4 buffer, 37°C | 48 h | ~72 h (estimated) |

| UV light (254 nm) | 6 h | ~8 h (estimated) |

Receptor Interaction Dynamics

This compound’s naphthoyl and alkyl groups mediate CB₁/CB₂ binding:

-

Hydrogen bonding : Carbonyl oxygen interacts with Lys192 (CB₁) / Lys109 (CB₂).

-

Van der Waals forces : 4-Ethylnaphthyl group occupies hydrophobic subpockets .

Key Affinity Data :

-

CB₁ receptor: Kᵢ = 1.5 ± 0.2 nM

-

CB₂ receptor: Kᵢ = 0.42 ± 0.05 nM

Analytical Detection

This compound is identified via:

Aplicaciones Científicas De Investigación

Química: JWH 213 sirve como una herramienta valiosa en el estudio de las relaciones estructura-actividad de los cannabinoides sintéticos. Ayuda a comprender las afinidades de unión y selectividades de diferentes ligandos del receptor cannabinoide.

Biología: En la investigación biológica, JWH 213 se utiliza para investigar los efectos fisiológicos y farmacológicos de los cannabinoides sintéticos en el sistema endocannabinoide. Ayuda a estudiar la modulación de los receptores cannabinoides y su papel en varios procesos biológicos.

Medicina: JWH 213 tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como el dolor crónico, la inflamación y los trastornos neurológicos. Su capacidad de interactuar con los receptores cannabinoides lo convierte en un candidato para el desarrollo de fármacos.

Mecanismo De Acción

JWH 213 ejerce sus efectos uniéndose a los receptores cannabinoides CB1 y CB2. Estos receptores son parte del sistema endocannabinoide, que juega un papel crucial en la regulación de varios procesos fisiológicos como el dolor, el estado de ánimo, el apetito y la respuesta inmunitaria. Al unirse a estos receptores, JWH 213 activa las vías de señalización intracelular, lo que lleva a la modulación de la liberación de neurotransmisores y otras respuestas celulares. Los objetivos moleculares específicos y las vías involucradas en la acción de JWH 213 incluyen la inhibición de la adenilato ciclasa, la activación de las cinasas de proteínas activadas por mitógenos (MAPK) y la modulación de los canales iónicos .

Comparación Con Compuestos Similares

JWH 213 pertenece a la clase de cannabinoides sintéticos de naftoíndol, que incluye varios otros compuestos con estructuras y propiedades farmacológicas similares. Algunos de los compuestos similares incluyen:

JWH 018: Conocido por su alta afinidad por los receptores CB1, JWH 018 es uno de los cannabinoides sintéticos más estudiados.

JWH 073: Este compuesto tiene una estructura similar a JWH 213 pero con un grupo butilo en lugar de un grupo pentilo, lo que resulta en afinidades de unión y efectos ligeramente diferentes.

JWH 250: Con un grupo metoxifenilo, JWH 250 exhibe una selectividad de receptor diferente en comparación con JWH 213.

JWH 081: Este compuesto tiene un grupo metoxinaftalenilo, lo que lleva a propiedades farmacológicas únicas.

JWH 213 destaca por sus características estructurales específicas y afinidades de unión, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Actividad Biológica

JWH-213 is a synthetic cannabinoid belonging to the naphthoylindole class, noted for its strong binding affinity to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This compound has garnered attention for its potential therapeutic applications, as well as its implications in drug abuse and toxicity.

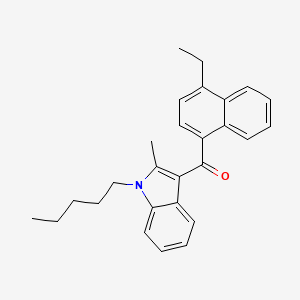

- Chemical Structure : this compound is characterized by a naphthoyl group attached to an indole structure, which is pivotal for its interaction with cannabinoid receptors.

- Binding Affinity : The compound exhibits a Ki value of 1.5 nM for CB1 and 0.42 nM for CB2 receptors, indicating a strong affinity for both receptors but with a slightly higher selectivity for CB2 .

This compound functions primarily as an agonist at both CB1 and CB2 receptors. The activation of these receptors leads to various physiological effects, including modulation of pain, inflammation, and neuroprotection. The dual action on both receptor types suggests potential in treating conditions such as chronic pain and neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of this compound has been assessed through various studies, highlighting its diverse biological activities:

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Neuroprotective Properties : Research indicates that this compound may protect against neuronal damage in conditions such as Parkinson’s disease and ischemic stroke .

- Analgesic Effects : Studies suggest that this compound can reduce pain perception, which could be beneficial in managing chronic pain conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neuroprotection in Ischemia : A study demonstrated that this compound administration significantly reduced neuronal death in models of ischemic stroke, suggesting its potential utility in acute brain injuries .

- Chronic Pain Management : In a controlled trial involving mice, this compound was found to effectively decrease nociceptive responses without the psychoactive effects associated with traditional cannabinoids, indicating its promise for pain management without the side effects typical of CB1 receptor activation .

Toxicological Considerations

Despite its therapeutic potential, the toxicological profile of this compound remains largely unexplored. Preliminary studies indicate that while it exhibits high binding affinity and biological activity, comprehensive evaluations regarding its safety and long-term effects are necessary before clinical applications can be fully realized .

Propiedades

IUPAC Name |

(4-ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO/c1-4-6-11-18-28-19(3)26(24-14-9-10-15-25(24)28)27(29)23-17-16-20(5-2)21-12-7-8-13-22(21)23/h7-10,12-17H,4-6,11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVDQKMSPNBPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016886 | |

| Record name | JWH-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824959-83-3 | |

| Record name | JWH-213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824959833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-213 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S7U3Q8S6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.